![molecular formula C9H16N2O B1415219 3-(Azetidine-1-carbonyl)piperidine CAS No. 1850427-37-0](/img/structure/B1415219.png)
3-(Azetidine-1-carbonyl)piperidine
Overview
Description
“3-(Azetidine-1-carbonyl)piperidine” is a compound that contains both azetidine and piperidine rings . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Among the most important developments in the last years are: (1) invention of new [2+2] cycloaddition reactions for azetidine synthesis; (2) applications of metalated azetidines; (3) practical C(sp3)–H functionalization; (4) facile opening with carbon nucleophiles; (5) application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
3-(Azetidine-1-carbonyl)piperidine has been explored as a key component in the design and synthesis of heterocyclic compounds, which are essential in drug discovery. Feskov et al. (2019) demonstrated the synthesis of azetidine-based isosteres, including analogues of piperidine, which are larger in size and exhibit increased conformational flexibility. This makes them valuable for lead optimization in medicinal chemistry (Feskov et al., 2019).
Design of Novel Human β3 Adrenergic Receptor Agonists
Piperidine and azetidine sulfonamides, including azetidine derivatives, have been used in the design of novel human β3 adrenergic receptor agonists. These compounds demonstrate potent agonist activity and selectivity, highlighting the utility of azetidine derivatives in therapeutic development (Sum et al., 2003).
Synthesis of Piperidines through Ring Transformation
The synthesis of piperidines via ring transformation of azetidines is an area of interest. Mollet et al. (2011) investigated the reactivity of azetidines, leading to the stereoselective preparation of various substituted piperidines. This method provides an alternative for the preparation of 3,4-disubstituted piperidines, which are significant in medicinal chemistry (Mollet et al., 2011).
Exploration of Carbon Dioxide Insertion Reactions
In the context of green chemistry, the reaction of azetidine derivatives with certain chlorides in the presence of carbon dioxide has been explored. This process, studied by Shi et al. (2000), demonstrates a simple method related to the fixation of carbon dioxide, which is crucial for environmental sustainability (Shi et al., 2000).
Future Directions
This compound and its derivatives could provide a basis for the development of future macromolecular architectures . The recent advances in the chemistry and reactivity of azetidines provide an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .
properties
IUPAC Name |
azetidin-1-yl(piperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidine-1-carbonyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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